Cas no 1351653-87-6 (2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one)

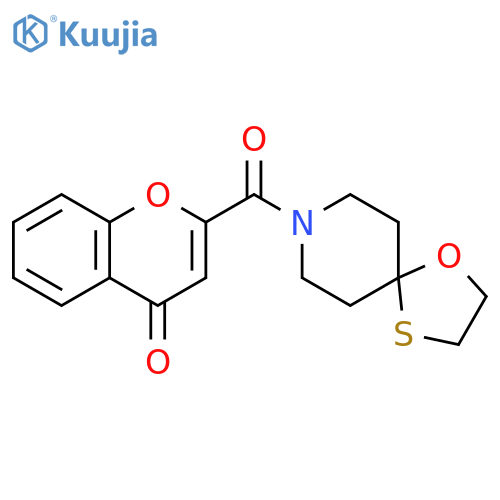

1351653-87-6 structure

商品名:2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one

2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one

- 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one

- 1351653-87-6

- 2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one

- F6122-0128

- AKOS024532640

- VU0532478-1

- 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one

-

- インチ: 1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2

- InChIKey: PCGORDFJJOOGJU-UHFFFAOYSA-N

- ほほえんだ: C1(C(N2CCC3(OCCS3)CC2)=O)OC2=C(C=CC=C2)C(=O)C=1

計算された属性

- せいみつぶんしりょう: 331.08782920g/mol

- どういたいしつりょう: 331.08782920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 539

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 81.1Ų

2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6122-0128-2μmol |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-5μmol |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-10mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-3mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-20mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-40mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-30mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-75mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-2mg |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6122-0128-20μmol |

2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |

1351653-87-6 | 20μmol |

$79.0 | 2023-09-09 |

2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1351653-87-6 (2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬